molecular formula C26H32N2O6 B13396848 3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B13396848
M. Wt: 468.5 g/mol
InChI Key: SETTXXCZEDLMRX-UHFFFAOYSA-N
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Description

Fmoc-L-beta-Lys(Boc)-OH: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-beta-Lys(Boc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Boc group. The process generally includes:

    Fmoc Protection: The lysine is reacted with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Boc Protection: The side chain amino group is protected by reacting with Boc2O (di-tert-butyl dicarbonate) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of Fmoc-L-beta-Lys(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection reactions.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Deprotection Reactions: Fmoc-L-beta-Lys(Boc)-OH undergoes deprotection reactions to remove the Fmoc and Boc groups.

      Fmoc Deprotection: Typically achieved using piperidine in a solvent like dimethylformamide (DMF).

      Boc Deprotection: Usually carried out using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

  • Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced by other functional groups.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in DMF.

    Boc Deprotection: TFA in the presence of scavengers.

Major Products Formed:

    Fmoc Deprotection: L-beta-Lys(Boc)-OH.

    Boc Deprotection: Fmoc-L-beta-Lys-OH.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-L-beta-Lys(Boc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes.

Biology:

    Protein Engineering: The compound is used in the synthesis of modified peptides and proteins to study their structure and function.

Medicine:

    Drug Development: It is used in the development of peptide-based drugs, including those for cancer and infectious diseases.

Industry:

    Biotechnology: The compound is used in the production of biopharmaceuticals and diagnostic reagents.

Mechanism of Action

Mechanism: The primary mechanism of Fmoc-L-beta-Lys(Boc)-OH involves its role as a protected amino acid in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during peptide bond formation.

Molecular Targets and Pathways:

    Peptide Synthesis Pathway: The compound is incorporated into growing peptide chains during SPPS, where the protecting groups are sequentially removed to allow for the formation of peptide bonds.

Comparison with Similar Compounds

    Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-beta-Lys(Boc)-OH but with a different lysine isomer.

    Fmoc-Lys(Boc)-OH: Another lysine derivative used in peptide synthesis.

Uniqueness:

    Beta-Lysine Isomer: Fmoc-L-beta-Lys(Boc)-OH is unique due to the presence of the beta-lysine isomer, which can impart different properties to the synthesized peptides compared to the alpha-lysine isomer.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETTXXCZEDLMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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